molecular formula C32H23ClN6O2 B10877447 (E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine

(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine

Cat. No.: B10877447
M. Wt: 559.0 g/mol
InChI Key: MSPHFYNGAODEBO-MWBNBJEGSA-N
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Description

(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan-2-ylmethyl group, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine typically involves multiple steps, starting with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure. This is followed by the introduction of the furan-2-ylmethyl and chlorophenyl groups through various coupling reactions. The final step involves the formation of the methanimine linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Properties

Molecular Formula

C32H23ClN6O2

Molecular Weight

559.0 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]methanimine

InChI

InChI=1S/C32H23ClN6O2/c33-26-16-8-7-14-24(26)18-35-41-20-27-36-32-29-28(22-10-3-1-4-11-22)30(23-12-5-2-6-13-23)38(19-25-15-9-17-40-25)31(29)34-21-39(32)37-27/h1-18,21H,19-20H2/b35-18+

InChI Key

MSPHFYNGAODEBO-MWBNBJEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)CO/N=C/C5=CC=CC=C5Cl)CC6=CC=CO6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)CON=CC5=CC=CC=C5Cl)CC6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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